

Measuring DPP-IV Inhibition with NVP-DPP728: Application Notes and Protocols

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Compound of Interest		
Compound Name:	NVP-DPP728 dihydrochloride	
Cat. No.:	B1663710	Get Quote

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Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. NVP-DPP728 is a potent and selective, reversible inhibitor of DPP-IV.[1] This document provides detailed protocols for measuring the inhibitory activity of NVP-DPP728 against DPP-IV using a fluorometric assay, along with relevant quantitative data and pathway diagrams.

Principle of the Assay

The activity of DPP-IV is determined using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the DPP-IV activity. In the presence of an inhibitor like NVP-DPP728, the rate of substrate cleavage is reduced. The inhibitory potential of NVP-DPP728 is quantified by measuring the reduction in fluorescence signal.

Quantitative Data Summary



The following tables summarize the key quantitative parameters for NVP-DPP728 and the DPP-IV inhibition assay.

Table 1: Inhibitory Potency of NVP-DPP728 against DPP-IV

Parameter	Value	Cell Line/Enzyme Source	Reference
IC50	22 nM	Human Caco-2 cells	[2]
Ki	11 nM	Human DPP-IV	[3][4]

Table 2: Kinetic Parameters of NVP-DPP728 Inhibition

Parameter	Value	Conditions	Reference
k(on)	1.3 x 10(5) M(-1) s(-1)	Human DPP-IV	[3]
k(off)	1.3 x 10(-3) s(-1)	Human DPP-IV	[3]
Dissociation t(1/2)	~10 min	Bovine kidney DPP-IV	[3]

Table 3: Fluorometric Assay Parameters

Parameter	Wavelength/Value
Excitation Wavelength (Ex)	350-360 nm
Emission Wavelength (Em)	450-465 nm
Optimal pH	7.4 - 8.7

Experimental Protocols Materials and Reagents

- Human recombinant DPP-IV
- NVP-DPP728



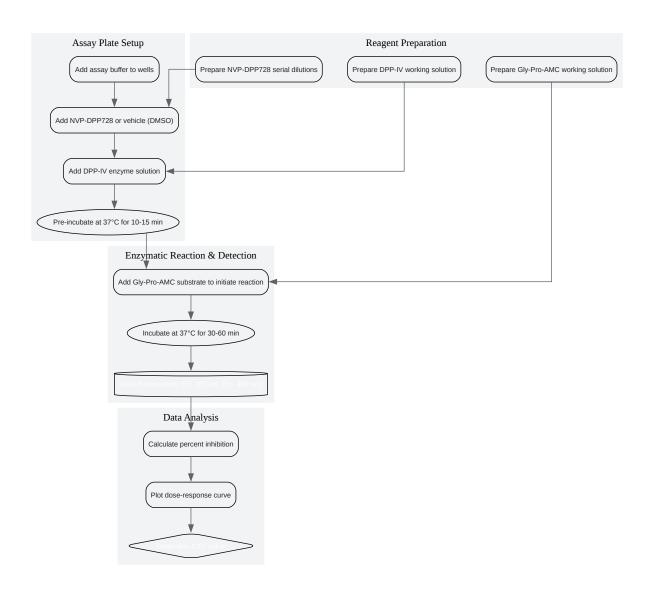
- Gly-Pro-AMC (substrate)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplates
- Fluorometric microplate reader

Preparation of Reagents

- DPP-IV Enzyme Stock Solution: Reconstitute lyophilized human recombinant DPP-IV in Tris-HCl buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Further dilute to the desired working concentration in assay buffer before use.
- NVP-DPP728 Stock Solution: Dissolve NVP-DPP728 in DMSO to create a highconcentration stock solution (e.g., 10 mM). Store at -20°C.
- Substrate Stock Solution: Dissolve Gly-Pro-AMC in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
- Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 8.0).

Experimental Workflow





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Caption: Experimental workflow for DPP-IV inhibition assay.



Protocol for IC50 Determination of NVP-DPP728

- Prepare Serial Dilutions of NVP-DPP728:
 - \circ Perform a serial dilution of the NVP-DPP728 stock solution in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 1 μ M).
 - Include a vehicle control (DMSO at the same final concentration as in the inhibitor wells).
- Set up the Assay Plate (96-well black plate):
 - Blank (no enzyme): 50 μL assay buffer + 40 μL assay buffer.
 - Control (no inhibitor): 50 μL assay buffer + 20 μL vehicle control + 20 μL DPP-IV working solution.
 - $\circ~$ Inhibitor wells: 50 µL assay buffer + 20 µL of each NVP-DPP728 dilution + 20 µL DPP-IV working solution.
 - Final volume in each well before adding substrate will be 90 μL.
- Pre-incubation:
 - Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
- Initiate the Reaction:
 - \circ Add 10 μ L of the Gly-Pro-AMC working solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 μ L.
- Incubation:
 - Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the fluorescence signal in the control wells is in the linear range of the instrument.
- Measure Fluorescence:

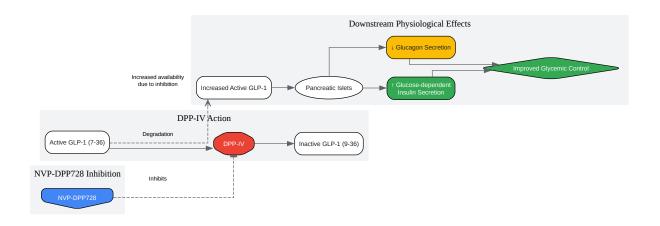


- Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
- Data Analysis:
 - Subtract the average fluorescence of the blank wells from all other readings.
 - Calculate the percent inhibition for each NVP-DPP728 concentration using the following formula:
 - Plot the percent inhibition against the logarithm of the NVP-DPP728 concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

Inhibition of DPP-IV by NVP-DPP728 prevents the degradation of incretin hormones, primarily GLP-1. This leads to an increase in active GLP-1 levels, which in turn potentiates glucosedependent insulin secretion from pancreatic β -cells and suppresses glucagon release from α -cells, ultimately contributing to improved glycemic control.





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Caption: Mechanism of action of NVP-DPP728.

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